3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid
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Overview
Description
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a difluoropropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butoxycarbonyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Incorporation of the difluoropropanoic acid moiety: This can be done through nucleophilic substitution reactions using difluorinated precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoropropanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid: This compound is similar but lacks the difluorinated moiety.
2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetic acid: Another related compound with a different carboxylic acid group.
rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid: A structurally similar compound with an oxolane ring.
Uniqueness
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid is unique due to the presence of the difluoropropanoic acid moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.
Properties
CAS No. |
1780590-49-9 |
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Molecular Formula |
C13H21F2NO4 |
Molecular Weight |
293.3 |
Purity |
95 |
Origin of Product |
United States |
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